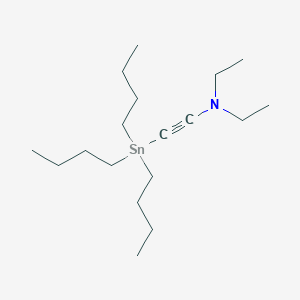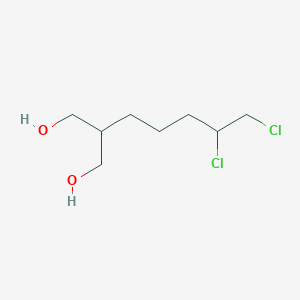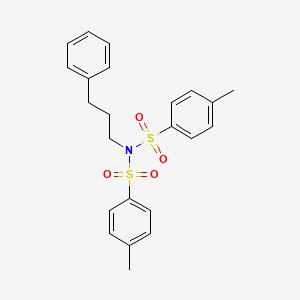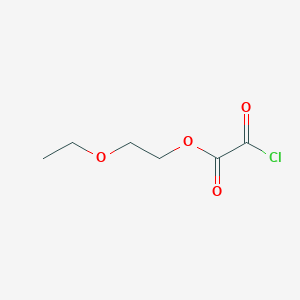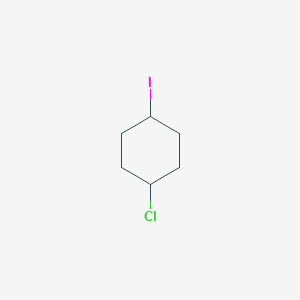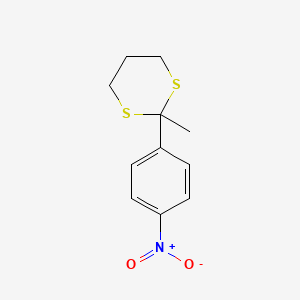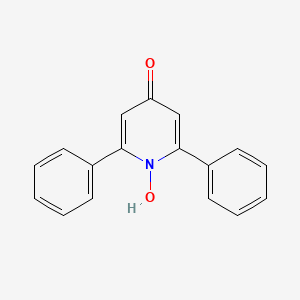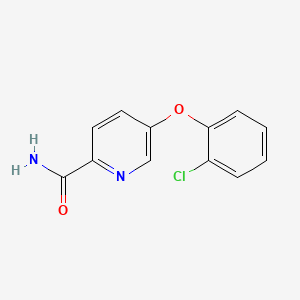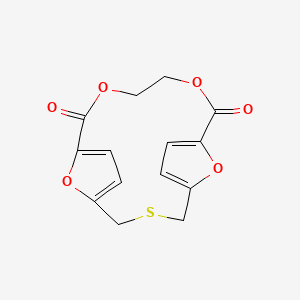![molecular formula C26H29O2P B14459911 {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane CAS No. 71436-82-3](/img/structure/B14459911.png)
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is an organophosphorus compound that features a phosphane core with a unique oxane-2-yloxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane typically involves the reaction of triphenylphosphine with an appropriate oxane derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction may require heating to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
{3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane to its corresponding phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus center, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphines, and various substituted phosphane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be utilized in catalytic processes such as cross-coupling reactions.
Biology and Medicine
The compound’s potential biological activity is being explored in medicinal chemistry. It may serve as a scaffold for the development of new drugs or as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its role as a catalyst or intermediate in various chemical processes makes it valuable for manufacturing high-value products.
Wirkmechanismus
The mechanism by which {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exerts its effects involves its ability to coordinate with metal centers. The oxane-2-yloxy group provides steric and electronic properties that enhance the compound’s reactivity and stability. The phosphorus center acts as a nucleophile, participating in various catalytic cycles and facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {3-[(Oxan-2-yl)oxy]propyl}(triphenyl)phosphanium iodide
- Triphenylphosphine oxide
- Triphenylphosphine
Uniqueness
Compared to similar compounds, {3-[(Oxan-2-yl)oxy]propylidene}(triphenyl)-lambda~5~-phosphane exhibits unique reactivity due to the presence of the oxane-2-yloxy group. This substituent imparts distinct steric and electronic properties, making the compound more versatile in catalytic applications and chemical synthesis.
Eigenschaften
CAS-Nummer |
71436-82-3 |
|---|---|
Molekularformel |
C26H29O2P |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
3-(oxan-2-yloxy)propylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C26H29O2P/c1-4-13-23(14-5-1)29(24-15-6-2-7-16-24,25-17-8-3-9-18-25)22-12-21-28-26-19-10-11-20-27-26/h1-9,13-18,22,26H,10-12,19-21H2 |
InChI-Schlüssel |
RKBAJHZKRNJCOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCCC=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(Methanesulfonyl)phenyl]-1-phenylprop-2-en-1-one](/img/structure/B14459831.png)
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
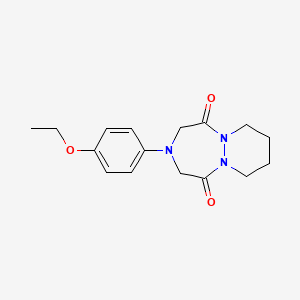
![4-{Ethyl[2-(2-methoxyethoxy)ethyl]amino}benzaldehyde](/img/structure/B14459837.png)
